molecular formula C21H33N3O3 B7552932 N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide

N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide

Cat. No. B7552932
M. Wt: 375.5 g/mol
InChI Key: OMWSHVACUVHLON-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide, also known as MMMPA, is a chemical compound that has been extensively studied for its potential in the field of medicinal chemistry. The compound has shown promising results in scientific research applications, particularly in the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide is not fully understood. However, it is believed to act as a modulator of several signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide has also been shown to inhibit the activity of several enzymes, including histone deacetylases and proteasomes.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide has been shown to have several biochemical and physiological effects. In cancer research, N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide has been shown to induce apoptosis and inhibit the growth of cancer cells. In Alzheimer's disease research, N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide has been shown to reduce the accumulation of amyloid beta plaques. In Parkinson's disease research, N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide has been shown to protect dopaminergic neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide in lab experiments is that it has been extensively studied and has shown promising results in various scientific research applications. However, one of the limitations of using N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide. One direction is to further investigate its potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, future research could focus on developing more efficient synthesis methods for N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide and identifying its potential side effects.

Synthesis Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide involves several steps. The starting materials for the synthesis are 4-methoxybenzyl chloride, 1-(2-morpholinoethyl)-4-piperidone, and sodium acetate. The reaction is carried out in the presence of a palladium catalyst and a base. The final product is obtained by purification through column chromatography. The yield of the synthesis is typically around 60%.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide has been studied for its potential in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide has been shown to reduce the accumulation of amyloid beta plaques, which are believed to contribute to the development of the disease. In Parkinson's disease research, N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide has been shown to protect dopaminergic neurons from oxidative stress, which is believed to contribute to the development of the disease.

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3/c1-26-20-4-2-19(3-5-20)16-22-21(25)17-24-10-7-18(8-11-24)6-9-23-12-14-27-15-13-23/h2-5,18H,6-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWSHVACUVHLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2CCC(CC2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxyphenyl)methyl]-2-[4-(2-morpholin-4-ylethyl)piperidin-1-yl]acetamide

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